

Revolutionizing Live Cell Imaging: Application Notes for Biotin-PEG4-MeTz

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Compound of Interest		
Compound Name:	Biotin-PEG4-MeTz	
Cat. No.:	B6286360	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Biotin-PEG4-MeTz** for advanced live cell imaging. This innovative tool leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between methyltetrazine (MeTz) and trans-cyclooctene (TCO), to achieve highly specific and efficient labeling of biomolecules in their native cellular environment. The inclusion of a polyethylene glycol (PEG4) linker enhances solubility and bioavailability, while the biotin moiety enables versatile downstream detection and purification strategies.

Principle of the Technology

The core of this technology lies in a two-step "pre-targeting" approach. First, a biomolecule of interest within a live cell is tagged with a TCO group. This can be achieved through various methods, including metabolic labeling, genetic encoding of unnatural amino acids, or conjugation to antibodies or small molecule ligands. Subsequently, the cells are treated with **Biotin-PEG4-MeTz**. The highly reactive MeTz group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[1][2] The biotin tag then serves as a universal handle for detection with fluorescently-labeled streptavidin or avidin, enabling visualization by fluorescence microscopy.



Key Features and Applications

Features:

- High Specificity and Bioorthogonality: The MeTz-TCO reaction is highly selective and does not interfere with native cellular processes.[1][2]
- Rapid Kinetics: The reaction is exceptionally fast, allowing for efficient labeling even at low concentrations of reactants.[3]
- Biocompatibility: The reaction occurs at physiological temperature and pH without the need for cytotoxic catalysts.
- Versatility: The biotin handle allows for a wide range of detection methods using streptavidin/avidin conjugates (e.g., fluorophores, enzymes, gold nanoparticles).
- Enhanced Solubility: The PEG4 linker improves the aqueous solubility of the reagent.

Applications:

- Live Cell Imaging: Visualize the localization, trafficking, and dynamics of specific proteins, glycans, lipids, and other biomolecules.[4][5]
- Pulse-Chase Experiments: Track the fate of newly synthesized biomolecules over time.
- Drug Target Engagement Studies: Monitor the interaction of a drug candidate with its cellular target.
- Glycoprotein Labeling: Investigate the role of glycosylation in health and disease through metabolic labeling with TCO-modified sugars.[4][6]
- Pre-targeted Therapy: In this emerging application, an antibody-TCO conjugate is first administered to target a specific cell type, followed by a drug-loaded MeTz derivative for targeted drug delivery.

Quantitative Data Summary



The following tables summarize key quantitative parameters associated with the MeTz-TCO bioorthogonal reaction, providing a basis for experimental design.

Parameter	Value	Reference
Reaction Type	Inverse-electron-demand Diels-Alder Cycloaddition	[7]
Reactants	Methyltetrazine (MeTz) and trans-cyclooctene (TCO)	[7]
Second-Order Rate Constant (k ₂)	800 - 30,000 M ⁻¹ s ⁻¹	[3]
Reaction Conditions	Physiological (aqueous buffer, neutral pH, 37°C)	[1]
Catalyst Requirement	None (Copper-free)	[7]

Parameter	Typical Range	Considerations
TCO-functionalized probe concentration	10 - 100 μΜ	Dependent on the specific probe and labeling efficiency.
Biotin-PEG4-MeTz concentration	1 - 50 μΜ	Lower concentrations are often sufficient due to fast kinetics.
Incubation Time (MeTz reaction)	5 - 60 minutes	Shorter times are often possible due to the rapid reaction rate.
Signal-to-Noise Ratio (SNR)	High	Can be further optimized through careful washing steps and microscopy settings.[8][9] [10][11][12]
Cell Viability	High	The bioorthogonal nature of the reaction minimizes cytotoxicity.



Experimental Protocols Protocol 1: General Live Cell Labeling and Imaging

This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with **Biotin-PEG4-MeTz** followed by fluorescent detection.

Materials:

- Live cells expressing or labeled with a TCO-containing molecule.
- Biotin-PEG4-MeTz (stock solution in DMSO).
- Cell culture medium.
- Phosphate-buffered saline (PBS).
- Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488).
- Hoechst 33342 or other nuclear stain (optional).
- Imaging plates or coverslips.

Procedure:

- Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.
- Introduction of TCO: Introduce the TCO group to the biomolecule of interest using an appropriate method (e.g., incubate with a TCO-labeled antibody or metabolically label with a TCO-modified precursor).
- Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.
- **Biotin-PEG4-MeTz** Incubation: Dilute the **Biotin-PEG4-MeTz** stock solution to the desired final concentration (e.g., 10 μM) in pre-warmed cell culture medium. Incubate the cells with this solution for 15-30 minutes at 37°C.



- Washing: Wash the cells two to three times with pre-warmed PBS to remove excess Biotin-PEG4-MeTz.
- Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin to the recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS to remove unbound streptavidin.
- Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst
 33342 according to the manufacturer's instructions.
- Imaging: Replace the final wash buffer with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Labeling of Cell Surface Glycoproteins

This protocol details the metabolic incorporation of a TCO-modified sugar analog for subsequent labeling with **Biotin-PEG4-MeTz**.

Materials:

- · Live cells of interest.
- TCO-modified sugar analog (e.g., Ac₄ManNAc-TCO).
- Biotin-PEG4-MeTz.
- · Fluorescently-labeled streptavidin.
- Complete cell culture medium.
- PBS.

Procedure:



- Metabolic Labeling: Add the TCO-modified sugar analog to the complete cell culture medium at a final concentration of 25-50 μM. Culture the cells in this medium for 24-72 hours to allow for metabolic incorporation into cell surface glycans.
- Washing: Gently wash the cells three times with pre-warmed PBS.
- **Biotin-PEG4-MeTz** Labeling: Follow steps 4-9 from Protocol 1 to label the TCO-modified glycoproteins and prepare the cells for imaging.

Control Experiments

To ensure the specificity of the labeling, the following control experiments are recommended:

- No TCO Control: Omit the addition of the TCO-containing probe but perform all other steps.
 This control should result in no fluorescence signal, demonstrating that Biotin-PEG4-MeTz and the streptavidin conjugate do not non-specifically bind to the cells.
- No MeTz Control: Treat the cells with the TCO-containing probe but omit the incubation with Biotin-PEG4-MeTz. This control should also show no signal, confirming that the fluorescence is dependent on the MeTz-TCO reaction.
- Competition Control: Co-incubate the cells with an excess of free biotin during the fluorescent streptavidin incubation step. A significant reduction in the fluorescence signal will confirm that the binding is specific to the biotin tag.

Visualizations

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Methodological & Application





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